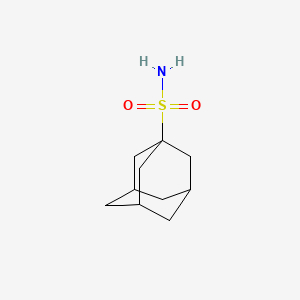

Adamantane-1-sulfonamide

Description

Contextual Significance of Adamantane (B196018) Scaffolds in Chemical Sciences

The adamantane cage, a rigid, diamondoid hydrocarbon, has garnered considerable attention in medicinal chemistry and material science. nih.govpublish.csiro.au Its three-dimensional, non-planar structure provides a stark contrast to the often "flat" molecular landscapes of many modern drug candidates. nih.govpublish.csiro.aueui.eu This unique geometry allows for the precise spatial arrangement of functional groups, which can be pivotal for effective interaction with biological targets. nih.govpublish.csiro.aueui.eu

Key properties of the adamantane scaffold that are frequently exploited in research include:

Lipophilicity: The hydrocarbon nature of adamantane imparts significant lipophilicity, which can be modulated to enhance a molecule's ability to cross biological membranes. publish.csiro.au

Metabolic Stability: The rigid structure of adamantane can shield adjacent functional groups from metabolic degradation, potentially increasing a compound's half-life in biological systems. publish.csiro.au

Scaffold Rigidity: Its conformational rigidity helps in controlling the orientation of attached pharmacophores, which is crucial for optimizing potency and selectivity at a specific biological target. publish.csiro.auresearchgate.net

The incorporation of the adamantane moiety has been a successful strategy in the development of various clinically used drugs, particularly for neurological disorders and viral infections. nih.goveui.eu

Overview of the Sulfonamide Moiety's Academic Relevance

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, having been a key component in some of the earliest synthetic antimicrobial agents. nih.govajchem-b.com Its versatility and ability to participate in various biological interactions have led to its inclusion in a wide array of therapeutic agents. nih.govajchem-b.comrevmedchir.ro

The academic relevance of the sulfonamide moiety is underscored by its presence in drugs with diverse pharmacological activities, including:

Antimicrobial agents

Anticancer agents

Anticonvulsants

Diuretics

Inhibitors of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2) nih.govrevmedchir.ro

Sulfonamides typically act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. ajchem-b.comnih.gov This mechanism of action has been fundamental to the development of a broad spectrum of antibacterial drugs. nih.gov

Historical and Current Research Trajectories for Adamantane-1-sulfonamide (B6151934) Analogues

The convergence of the adamantane scaffold and the sulfonamide moiety in this compound has spurred research into its potential applications. Early investigations into adamantane derivatives were largely focused on their antiviral properties, with compounds like amantadine (B194251) and rimantadine (B1662185) being notable examples. nih.gov

Recent research has expanded to explore the utility of adamantane-sulfonamide analogues in various therapeutic areas. For instance, potent and selective inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1), an enzyme implicated in metabolic diseases, have been developed based on adamantane sulfone and sulfonamide structures. researchgate.netnih.gov These compounds have demonstrated robust pharmacokinetic profiles and significant inhibition of the target enzyme in preclinical studies. researchgate.netnih.gov

Furthermore, a library of lipophilic sulfonamides based on the memantine (B1676192) core, an adamantane derivative, has been synthesized and screened for its potential to target glioblastoma. nih.gov This research highlights the ongoing efforts to leverage the unique properties of the adamantane-sulfonamide combination to address challenging diseases. nih.gov Studies have also investigated the physicochemical properties of adamantane sulfonamide derivatives, such as their sublimation, solubility, and solvation processes, to better understand their behavior in biological systems. rsc.orgresearchgate.net

One particular analogue, CQMUH-011, has been shown to possess anti-inflammatory and hepatoprotective properties in preclinical models. nih.gov This compound was found to inhibit the activation of the TLR4/NF-κB signaling pathway, a key inflammatory cascade. nih.gov

The synthesis of various this compound derivatives and related structures continues to be an active area of research. preprints.orgulb.ac.beresearchgate.net These studies often focus on creating new analogues with tailored properties for specific biological targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO2S |

|---|---|

Molecular Weight |

215.31 g/mol |

IUPAC Name |

adamantane-1-sulfonamide |

InChI |

InChI=1S/C10H17NO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H2,11,12,13) |

InChI Key |

FZMZGQMMYMAFEU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Strategies for the Preparation of Adamantane-1-sulfonamide (B6151934) Core

The synthesis of the this compound scaffold can be approached through either direct functionalization of the adamantane (B196018) core or via multi-step synthetic sequences.

Development of Novel Direct Functionalization Approaches

Direct C-H functionalization of adamantane offers an atom-economical route to its derivatives. While the direct sulfamoylation of adamantane is not a widely established single-step process, research into C-H activation provides a foundation for potential methodologies. The high strength of the C-H bonds in adamantane presents a significant challenge, but various strategies have been developed to overcome this. chemrxiv.orgacs.org These methods often rely on the generation of highly reactive intermediates that can abstract a hydrogen atom from the adamantane cage, followed by the introduction of a sulfur- and nitrogen-containing moiety. nih.gov

Photoredox catalysis, in conjunction with a hydrogen atom transfer (HAT) catalyst, has emerged as a powerful tool for the functionalization of strong C-H bonds. chemrxiv.orgacs.org This approach could conceptually be applied to the synthesis of this compound by utilizing a suitable sulfonamidating reagent that can be activated under photocatalytic conditions. The general mechanism for such a transformation would involve the selective abstraction of a tertiary hydrogen from adamantane, generating an adamantyl radical, which could then be trapped by a sulfonamide source.

Optimization of Multi-Step Synthetic Routes

Multi-step synthesis remains the most practical and widely employed approach for the preparation of this compound and its derivatives. These routes typically commence with a pre-functionalized adamantane starting material. A common strategy involves the initial halogenation or nitration of adamantane, followed by conversion to an amino or sulfonyl chloride group.

One established route begins with the bromination of adamantane to yield 1-bromoadamantane. This intermediate can then be converted to 1-aminoadamantane. Subsequent reaction of 1-aminoadamantane with a sulfonylating agent, such as sulfuryl chloride, followed by amination, would yield the desired this compound.

Alternatively, adamantane can be converted to adamantane-1-carboxylic acid, which can then be transformed into adamantane-1-sulfonyl chloride. The reaction of this sulfonyl chloride with ammonia (B1221849) or an appropriate amine would furnish the corresponding sulfonamide. The optimization of these multi-step routes focuses on improving yields, reducing the number of steps, and utilizing milder reaction conditions.

A representative multi-step synthesis is outlined in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | Adamantane | Br₂, reflux | 1-Bromoadamantane | >95 |

| 2 | 1-Bromoadamantane | H₂SO₄, HNO₃ | 1-Adamantyl nitrate | ~90 |

| 3 | 1-Adamantyl nitrate | H₂, Pd/C | 1-Aminoadamantane | >90 |

| 4 | 1-Aminoadamantane | 1. SO₂Cl₂, pyridine; 2. NH₃ | This compound | Variable |

Derivatization and Structural Modification of this compound

Once the this compound core is synthesized, further structural diversity can be achieved through various chemical transformations.

Introduction of Diverse Functional Groups via C-H Activation

The C-H bonds of the adamantane cage in this compound, particularly at the secondary (CH₂) and remaining tertiary (CH) positions, are potential sites for further functionalization. Directed C-H activation, where the existing sulfonamide group guides a catalyst to a specific C-H bond, is a promising strategy. uni-giessen.de While specific examples starting from this compound are not extensively documented, the principles of directed C-H activation on adamantyl systems suggest its feasibility. uni-giessen.de

Transition metal-catalyzed C-H activation, employing catalysts based on palladium, rhodium, or iridium, could potentially be used to introduce aryl, alkyl, or other functional groups onto the adamantane scaffold of the sulfonamide. uni-giessen.de The sulfonamide moiety could act as a directing group, facilitating the regioselective functionalization of the adamantane core.

Intramolecular Nitrenoid Insertion Reactions for Adamantane Functionalization

Intramolecular nitrenoid insertion reactions represent a powerful method for the formation of C-N bonds and the construction of nitrogen-containing heterocyclic systems. In the context of this compound derivatives, a suitably functionalized sulfonamide could undergo an intramolecular C-H amination. For this to occur, a precursor containing a nitrene or nitrenoid precursor, such as an azide (B81097) or a related group, would need to be tethered to the sulfonamide nitrogen.

Upon activation, typically with a rhodium or other transition metal catalyst, the generated nitrenoid could insert into a C-H bond of the adamantane cage, leading to the formation of a fused heterocyclic system. nih.gov This strategy allows for the creation of complex, polycyclic structures with high degrees of stereochemical control.

Regioselective and Stereoselective Synthesis of this compound Analogs

The synthesis of substituted this compound analogs with specific regiochemistry and stereochemistry is crucial for exploring their structure-activity relationships. The inherent chirality of certain substituted adamantanes adds another layer of complexity and opportunity. nih.gov

For instance, starting with a chiral, substituted adamantane precursor, a multi-step synthesis can be employed to install the sulfonamide group while retaining the stereochemical integrity of the initial chiral centers. Stereoselective synthesis of adamantane derivatives has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. nih.gov These methodologies can be adapted for the synthesis of enantiomerically pure or enriched this compound analogs.

Regioselectivity in the functionalization of the adamantane core is often dictated by the inherent reactivity of the bridgehead positions. However, by employing directing groups or specific catalysts, it is possible to achieve functionalization at the secondary positions, leading to a wider range of structural isomers. researchgate.net

Chemical Modifications of the Sulfonamide Group

The sulfonamide group (–SO₂NH₂) of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives. These modifications typically target the nitrogen atom, which can be functionalized through reactions such as alkylation, arylation, and acylation. Such derivatization is a common strategy to modulate the physicochemical properties and biological activities of sulfonamide-containing molecules. rsc.orgnih.gov

N-alkylation and N-arylation are primary methods for expanding the molecular complexity. For instance, in the synthesis of more complex adamantane-based structures, the sulfonamide nitrogen can be alkylated to introduce new substituents. rsc.org This is often achieved by reacting the parent sulfonamide with an alkyl halide in the presence of a base. These modifications are crucial in developing potent and selective inhibitors for various enzymes. nih.gov

Below is a table summarizing common modifications to the sulfonamide group.

| Modification Type | General Reagents | Resulting Structure | Purpose/Application |

| N-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | R-SO₂NHR' | Introduction of alkyl groups to modulate lipophilicity and binding interactions. rsc.org |

| N-Arylation | Aryl halides, Catalyst (e.g., Palladium-based) | R-SO₂NHAr | Attachment of aromatic systems for extended conjugation or specific receptor interactions. |

| N-Acylation | Acyl chlorides or Anhydrides | R-SO₂NHC(=O)R' | Formation of N-acylsulfonamides, which can alter electronic properties and hydrogen bonding capacity. |

These transformations underscore the utility of the sulfonamide moiety as a key site for structural diversification in the development of adamantane-containing compounds.

Mechanistic Studies of this compound Synthesis Reactions

The synthesis of this compound, like most sulfonamides, is classically achieved through the reaction of a sulfonyl chloride with an amine. wikipedia.org The predominant mechanism for this transformation involves a nucleophilic substitution reaction at the electrophilic sulfur center of adamantane-1-sulfonyl chloride.

The reaction proceeds through the following key steps:

Nucleophilic Attack: An amine (in the case of the parent compound, ammonia) acts as a nucleophile, attacking the electron-deficient sulfur atom of the adamantane-1-sulfonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. The sulfur atom temporarily adopts a pentacoordinate geometry.

Departure of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is a good leaving group.

Deprotonation: A base, which can be a second molecule of the amine reactant or an added base like pyridine, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and an ammonium (B1175870) salt byproduct. wikipedia.org

This mechanistic pathway is a cornerstone of organosulfur chemistry and is highly reliable for the preparation of a wide range of sulfonamides. The rigidity of the adamantane group does not significantly alter this fundamental reaction mechanism.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to traditional synthetic processes, including sulfonamide synthesis. While specific studies dedicated to this compound are not prevalent, general green methodologies for sulfonamide formation can be readily adapted. researchgate.net

A significant advancement is the use of water as a solvent, which circumvents the need for volatile organic compounds and organic bases like pyridine. rsc.org This approach often involves the reaction of an amine with a sulfonyl chloride under dynamic pH control in an aqueous medium. The product frequently precipitates upon acidification, allowing for simple isolation by filtration, which greatly reduces waste and purification efforts. rsc.org

Another innovative strategy is the one-pot synthesis of sulfonamides from carboxylic acids and amines. princeton.edu This method uses copper catalysis to convert an aromatic carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine in the same vessel. Adapting this methodology to adamantane-1-carboxylic acid could provide a more streamlined and atom-economical route, avoiding the separate preparation and isolation of the sulfonyl chloride intermediate.

The table below contrasts traditional and potential green approaches.

| Parameter | Traditional Method | Potential Green Approach | Advantage of Green Approach |

| Solvent | Organic solvents (e.g., Dichloromethane, THF) | Water rsc.org | Reduced use of volatile organic compounds (VOCs), lower toxicity, improved safety. |

| Base | Organic bases (e.g., Pyridine, Triethylamine) | Often omitted or uses an inorganic base (e.g., NaOH) rsc.org | Avoids toxic and difficult-to-remove organic bases. |

| Starting Materials | Pre-functionalized sulfonyl chlorides | Carboxylic acids (via one-pot methods) princeton.edu | Higher atom economy, reduced number of synthetic steps. |

| Workup/Purification | Solvent extraction, Chromatography | Filtration after pH adjustment rsc.org | Simplified process, reduced solvent waste. |

Applying these sustainable methodologies to the synthesis of this compound could significantly enhance the environmental profile of its production.

Advanced Structural Characterization and Solid State Analysis

X-ray Crystallographic Analysis of Adamantane-1-sulfonamide (B6151934) and its Derivatives

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional architecture of adamantane-containing sulfonamides at the atomic level. These studies provide a foundational understanding of their solid-state behavior.

Elucidation of Molecular Conformational States

In derivatives containing a phenyl ring, a notable conformational flexibility is observed in the bridge connecting the phenyl and adamantane (B196018) moieties. rsc.org Key torsion angles define the spatial arrangement of these fragments relative to each other. For instance, in N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide, two critical torsion angles, C6—N1—S1—C11 at -77.19(10)° and C12—C11—S1—N1 at 115.88(9)°, describe the molecule's conformation. preprints.org The dihedral angles between aromatic rings and the sulfonamide group are also crucial conformational parameters.

Table 1: Selected Torsion Angles in Adamantane Sulfonamide Derivatives

| Compound | Torsion Angle 1 | Value (°) | Torsion Angle 2 | Value (°) | Reference |

|---|---|---|---|---|---|

| N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | C6—N1—S1—C11 | -77.19(10) | C12—C11—S1—N1 | 115.88(9) | preprints.org |

Detailed Analysis of Crystal Packing Architectures

Studies have categorized the molecular packing of adamantane sulfonamide derivatives into distinct groups based on the structure and composition of molecular layers. acs.org One common feature is the formation of layered packing, where hydrophobic fragments, such as the adamantane cage, segregate into layers. researchgate.net The nature and size of substituents, particularly in the para-position of an attached phenyl ring, have been found to exert the most substantial influence on the packing architecture. rsc.org In some instances, molecules self-assemble into centrosymmetric dimers. researchgate.net For example, N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide molecules associate into cyclic dimers which then pack uniformly in planes. preprints.org

Table 2: Crystallographic Data for Selected Adamantane Sulfonamide Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-Adamantan-1-yl-4-chloro-benzenesulfonamide | Monoclinic | P 1 21/c 1 | crystallography.net |

| N-(adamantan-1-yl)-4-ethylbenzenesulfonamide | Triclinic | P -1 | crystallography.net |

| N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | Monoclinic | P21/n | researchgate.net |

| 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P21/c | csic.es |

Characterization of Hydrogen Bond Networks and Intermolecular Interactions

Hydrogen bonds are a defining feature in the crystal structures of sulfonamides, including those with an adamantane moiety. The sulfonamide group itself provides both a hydrogen bond donor (the amide proton) and acceptors (the sulfonyl oxygens), facilitating the formation of robust intermolecular connections. researchgate.netnih.gov

The simplest hydrogen bond network observed in some adamantane sulfonamide derivatives involves a single type of hydrogen bond originating from the sulfonamide group. researchgate.net However, the introduction of other functional groups can lead to more complex networks. researchgate.net A frequently occurring motif is the formation of infinite chains. acs.org For instance, in N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide, molecules form cyclic dimers through a classical N1—H1···O2i intermolecular hydrogen bond. preprints.org In other derivatives, intermolecular N—H···S hydrogen bonds and weak C—H···S interactions contribute to the formation of double chains. csic.es The presence of additional acceptor groups does not always lead to an increase in the number of hydrogen bonds. researchgate.net

Investigation of Thermophysical Characteristics of Molecular Crystals

The study of thermophysical properties, such as lattice energy and packing efficiency, provides quantitative insights into the stability and behavior of this compound molecular crystals.

Influence of Molecular Fragments on Crystal Packing Efficiency

The efficiency with which molecules pack in a crystal lattice is influenced by the size, shape, and chemical nature of their constituent fragments. The bulky adamantane group significantly impacts packing. rsc.org The replacement of an adamantane fragment with a memantine (B1676192) (3,5-dimethyladamantan-1-amine) fragment, for example, has been shown to affect the thermodynamic characteristics of sublimation, which are related to crystal packing. rsc.org

The packing density of the crystals is a key descriptor that correlates with thermodynamic properties. rsc.orgnih.gov The layered packing of hydrophobic adamantane fragments has been identified as a particularly effective packing strategy in a group of derivatives with P21/c symmetry. researchgate.net The nature and size of substituents on the phenyl ring also have a pronounced effect on the packing architecture and, consequently, the packing efficiency. rsc.org

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory, QTAIM)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of adamantane-1-sulfonamide (B6151934). These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and the nature of interactions within molecular assemblies.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For adamantane (B196018) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to find these energy minima. acs.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum. nih.gov

Studies on related adamantane structures show that the adamantyl group typically consists of three fused cyclohexane (B81311) rings in a stable "armchair" conformation. acs.org The optimization process refines bond lengths, bond angles, and dihedral angles to their lowest energy state. For instance, in a study of an adamantane-triazole derivative, the dihedral angles defining the orientation of the triazole ring relative to the adamantane cage were precisely calculated. acs.org This process is crucial for understanding the molecule's preferred conformation and serves as the starting point for further computational analyses like docking and molecular dynamics.

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netjocpr.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

For adamantane derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. ksu.edu.sanih.gov Studies have shown that the HOMO-LUMO gap in adamantane itself is quite large, around 9.45 eV, but can be significantly altered by adding functional groups. researchgate.netacs.org For example, introducing electron-donating groups (like sulfur or nitrogen) and electron-withdrawing groups (like nitro or carbonyl) can decrease the gap. acs.org The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular architecture in the solid state and for molecular recognition processes. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing and quantifying these weak interactions based on the topology of the electron density (ρ). rsc.orgresearchgate.net

In studies of adamantane-thiadiazole derivatives, QTAIM analysis has been used to characterize both intra- and intermolecular interactions. rsc.org This method identifies bond critical points (BCPs) between interacting atoms and analyzes the electron density (ρ) and its Laplacian (∇²ρ) at these points to classify the nature of the interaction. For instance, QTAIM analysis has confirmed that N–H···N hydrogen bonds are among the strongest interactions stabilizing the crystal structures of certain adamantane derivatives. rsc.org Similarly, for a complex between topiramate (B1683207) (a sulfonamide-containing drug) and carbonic anhydrase I, QTAIM was used to quantitatively describe the non-covalent interactions within the binding pocket. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and providing insights into the flexibility and dynamics of this compound.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for predicting how a molecule like this compound might interact with a biological target.

Docking algorithms explore various possible binding poses of a ligand within the active site of a protein and use a scoring function to estimate the binding affinity, often expressed as a binding energy (ΔGbind) in kcal/mol. ijcrcps.com More negative values indicate a more favorable binding interaction.

Studies on various adamantane derivatives have successfully used molecular docking to predict their binding modes and affinities with different protein targets. For example, adamantane-linked 1,2,4-triazoles were docked into the active site of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, yielding binding affinity scores from -7.50 to -8.92 kcal/mol. nih.gov Docking analyses also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding pocket. In one study, an adamantane-azole gold(I) complex was shown to interact with thioredoxin reductase through hydrogen bonds involving its sulfonamide oxygen and arene-hydrogen interactions. ijcrcps.com These predictions are crucial for understanding the mechanism of action and for the rational design of more potent derivatives.

Identification of Key Interacting Residues and Binding Site Characteristics

Computational docking and molecular dynamics simulations have been instrumental in elucidating the binding modes of adamantane-sulfonamide derivatives with their protein targets. These studies reveal that the adamantane cage typically anchors the molecule within hydrophobic pockets of the binding site, while the sulfonamide group engages in crucial hydrogen bonding and polar interactions.

For instance, in studies of adamantane derivatives as cyclooxygenase (COX) inhibitors, specific interactions have been identified. The docking of 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a compound containing an adamantane moiety, into the active sites of COX-1 and COX-2 has highlighted key residues. Within the COX-1 active site (PDB: 3KK6), the ligand is predicted to form hydrogen bonds with Glu-524 and engage in van der Waals interactions with residues such as Leu-357, Tyr-355, His-90, and Pro-86. acs.org A carbon-hydrogen bond interaction with Val-116 was also noted. acs.org For the COX-2 enzyme (PDB: 1CX2), significant van der Waals interactions are observed with residues Arg-120, Val-116, Ile-92, and Lys-83. acs.org

Similarly, investigations into sulfonamide-based inhibitors targeting carbonic anhydrase reveal a characteristic binding pattern. The ionized sulfonamide group typically coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, an interaction stabilized by a network of hydrogen bonds. unifi.it For example, a sulfonamide derivative was shown to form hydrogen bonds with His-160, Thr-254, and Thr-255 in carbonic anhydrase, while also participating in arene-H interactions with Gln-138. rsc.org In another model system, the FK506-binding protein 12 (FKBP12), a bicyclic sulfonamide ligand forms critical hydrogen bonds with the backbone amide of Ile56 and the hydroxyl group of Tyr82. chemrxiv.org

These studies collectively underscore a common binding theme: the bulky, lipophilic adamantane group seeks hydrophobic regions, while the sulfonamide functional group provides directional hydrogen bonds and polar contacts essential for affinity and correct orientation within the active site.

Table 1: Key Interacting Residues for Adamantane and Sulfonamide-Containing Ligands with Various Protein Targets

| Protein Target | Ligand Type | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| COX-1 (PDB: 3KK6) | Adamantane-triazole-thione | Glu-524, Tyr-355, Leu-357, His-90, Pro-86, Val-116 | Hydrogen Bonding, van der Waals, C-H Bonding | acs.org |

| COX-2 (PDB: 1CX2) | Adamantane-triazole-thione | Arg-120, Val-116, Ile-92, Lys-83 | van der Waals | acs.org |

| Carbonic Anhydrase | Sulfonamide Derivative | His-160, Thr-254, Thr-255, Gln-138, Zn²⁺ ion | Hydrogen Bonding, Arene-H, Metal Coordination | unifi.itrsc.org |

| Urease | Sulfonamide Derivative | Met-367 | Bond Interactions | rsc.org |

| FKBP12 | Bicyclic Sulfonamide | Ile56, Tyr82 | Hydrogen Bonding | chemrxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing mathematical models that link the structural or physicochemical properties of compounds to their biological activities. For this compound and its analogs, QSAR has been employed to guide lead optimization by identifying key molecular descriptors that govern potency and selectivity. sums.ac.ir

Structure-activity relationship (SAR) and QSAR studies on various series of adamantane-sulfonamide derivatives have generated crucial insights for optimizing their biological effects. A recurring finding is the dual importance of the adamantane cage and the sulfonamide group.

Investigations into adamantanyl sulfonamides as γ-secretase inhibitors revealed that both a certain size threshold and the capacity for hydrogen bonding are necessary for inhibitory activity. nih.gov However, in this specific series, there was no discernible correlation between the compound's activity and its lipophilicity (LogP) or the electronic properties of substituents on an attached aromatic ring. nih.gov In a different context, studies on adamantane derivatives as Kv7.1/KCNE1 channel inhibitors showed that while small polar substituents tended to reduce inhibition, bulkier groups were well-tolerated and could even enhance affinity. researchgate.net Notably, the potency of these compounds was not directly dependent on hydrophobicity or molecular volume. researchgate.net

The sulfonamide moiety itself is often critical. For a series of tau aggregation inhibitors, replacing a primary sulfonamide group was detrimental to activity. publish.csiro.au Conversely, in other scaffolds, the sulfonamide has been successfully replaced by other groups like a carboxamide, indicating that its primary role as a hydrogen bond acceptor can sometimes be fulfilled by other functionalities. researchgate.net QSAR studies on 1-adamantylthio derivatives identified specific quantum-chemical descriptors linked to activity; for example, dipole moment (μ) and electrophilic index (ωi) correlated with superoxide (B77818) dismutase (SOD) activity, while cytotoxicity was linked to atomic masses (GATS4m), ωi, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 2: Summary of Structure-Activity Relationship Findings for Adamantane-Sulfonamide Derivatives

| Target/Activity | Structural Feature | Effect on Potency (In Vitro) | Source |

|---|---|---|---|

| γ-Secretase | Size and H-bonding capacity | Necessary for activity | nih.gov |

| γ-Secretase | LogP and electronic effects | No correlation found | nih.gov |

| Kv7.1/KCNE1 Channel | Small polar substituents | Reduces inhibition | researchgate.net |

| Kv7.1/KCNE1 Channel | Bulky substituents | Tolerated, can increase affinity | researchgate.net |

| Tau Aggregation | Primary sulfonamide | Tolerated, important for activity | publish.csiro.au |

| Antioxidant (SOD) | Dipole moment (μ) and electrophilic index (ωi) | Positively correlated with activity | researchgate.net |

Pharmacophore modeling distills the essential steric and electronic features of a set of active molecules into a 3D template required for biological activity. For ligand classes that include adamantane and sulfonamide functionalities, these models serve as a blueprint for designing new compounds with improved potency and selectivity.

The sulfonamide group is a common feature in selective ligands for various receptors, often acting as a key hydrogen bond acceptor (HBA). nih.gov For example, pharmacophore models for the 5-HT₇ serotonin (B10506) receptor frequently include an HBA feature that is satisfied by a sulfonamide. nih.gov These models may also incorporate other features such as aromatic regions (AR) and positive ionizable (PI) centers to define the required spatial arrangement for high-affinity binding. nih.gov The increased affinity of many sulfonamide-containing compounds for this receptor suggests that HBA features are critical for selectivity. nih.gov

The design principles derived from such models often emphasize the combination of a lipophilic group with polar functionalities. For instance, docking and 3D-QSAR studies on influenza A M2 channel inhibitors suggest that future potential inhibitors should merge a lipophilic adamantane group with polar groups to enhance activity. mdpi.com Similarly, research on γ-secretase inhibitors indicated that the findings could guide a pharmacophore-based design approach, highlighting the necessity of a specific molecular size and hydrogen-bonding capability. nih.gov These principles guide the rational design of new this compound derivatives, allowing chemists to focus on synthesizing molecules that fit the established pharmacophore and are more likely to exhibit the desired biological effect.

Academic Research Applications of Adamantane 1 Sulfonamide Derivatives

Biological Target Interaction Studies (In Vitro and Mechanistic Focus)

The rigid, bulky adamantane (B196018) cage coupled with the versatile sulfonamide group allows for the synthesis of derivatives that can specifically target and interact with the active sites of various enzymes and the binding pockets of receptors and ion channels.

Enzyme Inhibition Mechanisms and Kinetics

Adamantane-1-sulfonamide (B6151934) derivatives have been extensively studied as inhibitors of several key enzymes implicated in various physiological and pathological processes.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and the incorporation of an adamantane moiety can influence their potency and selectivity against different CA isoforms. While specific studies focusing solely on this compound are limited, research on related sulfonamide derivatives provides insights into their inhibitory mechanisms. For instance, various sulfonamides have been shown to inhibit human carbonic anhydrase (hCA) isoforms with inhibition constants (Ki) in the nanomolar to micromolar range. The selectivity of these inhibitors is crucial, as different CA isoforms are involved in diverse physiological processes. For example, hCA II is a ubiquitous isoform, while hCA IX and hCA XII are tumor-associated. nih.govnih.gov

Derivatives of benzenesulfonamides and other aromatic sulfonamides have demonstrated isoform-selective inhibition, which is often attributed to the specific interactions of the tailing moieties with amino acid residues within and around the active site of the different isoforms. nih.govresearchgate.netmdpi.commdpi.com Although direct data for this compound is not abundant, the lipophilic and bulky nature of the adamantane group is expected to play a significant role in achieving isoform selectivity by interacting with hydrophobic pockets in the active site.

Table 1: Illustrative Inhibition Data for Various Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound/Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Benzenesulfonamide Derivatives | 7.5 - >10000 | 3.3 - 866.7 | 6.1 - 568.8 | 25.7 - 432.8 |

| 4-Substituted Pyridine-3-sulfonamides | - | 271 - >10000 | 137 - >10000 | 91 - >10000 |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | 46000 | - | - | - |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | - | 94000 | - | - |

Note: This table presents a range of inhibition constants for different classes of sulfonamides to illustrate the general inhibitory potential and is not specific to this compound derivatives due to a lack of available data.

Potent and selective adamantane sulfone and sulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been discovered. nih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes.

Structure-activity relationship (SAR) studies on adamantane sulfonamide derivatives have revealed key features for potent inhibition. The adamantyl group provides a bulky, lipophilic anchor that fits into a hydrophobic pocket of the enzyme's active site. Modifications to the sulfonamide and linker regions have been explored to optimize potency and selectivity over the related 11β-HSD2 isoform. nih.gov Several adamantyl carboxamide and acetamide (B32628) derivatives have also been identified as potent inhibitors of human 11β-HSD1, with some compounds exhibiting IC50 values in the 100 nM range. nih.gov

Table 2: Inhibition of Human 11β-HSD1 by Adamantane Derivatives

| Compound Class | Derivative Example | h11β-HSD1 IC50 (nM) |

| Adamantyl Carboxamides | Compound 3 | 200-300 |

| Adamantyl Carboxamides | Compound 15 | 114 |

| Adamantyl Acetamides | Compound 41 | 280 |

Data extracted from studies on adamantyl carboxamide and acetamide derivatives. nih.gov

Adamantane-based derivatives have been investigated as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by Helicobacter pylori. The bulky adamantane scaffold can effectively block the active site of the enzyme. For instance, adamantane-linked hydrazine-1-carbothioamide derivatives have shown potent urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor thiourea. researchgate.net

Kinetic studies often reveal a competitive mode of inhibition for these derivatives, suggesting that they bind to the active site of the enzyme and compete with the natural substrate. nih.govresearchgate.net The incorporation of a sulfonamide moiety in conjunction with other pharmacophores, such as a 1,2,3-triazole ring, has led to the development of highly potent urease inhibitors with IC50 values in the low micromolar to nanomolar range. nih.govpatsnap.com

Table 3: Urease Inhibition by Adamantane and Sulfonamide Derivatives

| Compound Class | Derivative Example | Urease IC50 (µM) | Inhibition Mode |

| Adamantane-linked hydrazine-1-carbothioamides | Compound 1 | 1.20 | - |

| Adamantane-linked hydrazine-1-carbothioamides | Compound 2 | 2.44 | - |

| Sulfonamide-1,2,3-triazole-acetamide | Compound 11b | 0.12 | - |

| Standard Inhibitor | Thiourea | ~21-23 | - |

Data compiled from studies on various adamantane and sulfonamide derivatives. researchgate.netnih.govpatsnap.com

Sulfonamides are a classic group of antibiotics that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. researchgate.netwikipedia.org This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, leading to a bacteriostatic effect. patsnap.com

While there is a wealth of information on sulfonamides as DHPS inhibitors, specific studies on this compound derivatives in this context are not widely available. However, the general mechanism of action for sulfonamides involves competitive inhibition of DHPS. nih.gov The incorporation of an adamantane moiety could potentially enhance the binding affinity and antibacterial activity of sulfonamides by providing additional hydrophobic interactions within the enzyme's active site. Novel adamantane derivatives have shown antimicrobial properties against various bacterial strains, suggesting the potential for this scaffold in the development of new antibacterial agents. nih.govmdpi.com

In Vitro Cellular Activity Investigations and Mechanistic Pathways

Antimicrobial Mechanisms at the Cellular Level

The antimicrobial action of this compound derivatives is understood to involve multiple cellular mechanisms, leveraging the properties of both the adamantane moiety and the sulfonamide group.

A primary mechanism is attributed to the membranotropic activity of the adamantane group. mdpi.com It is hypothesized that these compounds can selectively interact with and permeate the phospholipid membranes of microbial cells. kent.ac.uk This interaction can disrupt membrane integrity, leading to cellular content leakage and ultimately cell death.

Furthermore, the sulfonamide component is known to act as an inhibitor of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov By blocking this enzyme, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to DNA and RNA, thereby halting bacterial growth and replication. This mechanism is a hallmark of sulfonamide-class antibacterial agents. nih.gov Some phthalimide (B116566) derivatives of adamantane have shown very strong antibacterial activity, with minimal inhibitory concentrations (MICs) against Staphylococcus aureus as low as 0.022 µg/ml. nih.govresearchgate.net

Table 1: Antimicrobial Activity of Selected Adamantane Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Mechanism/Activity |

|---|---|---|

| Adamantane Appended Amphiphiles | Methicillin-resistant S. aureus (MRSA), Escherichia coli | Interaction with and permeation of phospholipid membranes. kent.ac.uk |

| Adamantane Derivatives | E. faecalis, P. aeruginosa, Methicillin-resistant S. aureus | Membranotropic activity, influence on biofilm formation. mdpi.com |

| Phthalimide Derivatives of Adamantane | Staphylococcus aureus, Micrococcus flavus | Strong antibacterial activity (MICs comparable to antibiotics). researchgate.net |

Antiviral Action Mechanisms against Specific Viral Targets

Adamantane derivatives have historically been significant in antiviral therapy, with their mechanisms of action being a subject of extensive research.

Influenza A Virus : The primary antiviral mechanism for many adamantane derivatives, including the foundational drugs amantadine (B194251) and rimantadine (B1662185), is the inhibition of the M2 ion channel protein of the influenza A virus. nih.govnih.gov This protein acts as a proton channel, and by blocking it, the adamantane moiety prevents the uncoating of the viral genome and its release into the host cell cytoplasm, thus inhibiting replication. nih.gov Newer adamantane derivatives are being developed to overcome resistance, which typically arises from mutations in the M2 protein. rsc.orgactanaturae.ru The antiviral action is likely related to the binding within the M2 channel. rsc.org

Poxviruses : Research has focused on designing adamantane derivatives to inhibit the p37 major envelope protein, which is essential for the replication of viral particles in poxviruses like the vaccinia virus. nih.gov This represents a targeted approach to disrupting the viral life cycle.

Hepatitis C and Other Viroporin-Containing Viruses : A broader concept involves using the adamantane carbocycle as a "membranotropic carrier." archivog.com This strategy uses the adamantane group to transport functional components, such as amino acids or peptides, to inhibit viroporins—small hydrophobic viral proteins that form ion channels. This approach is being explored for viruses like Hepatitis C. archivog.com

Table 2: Antiviral Targets of Adamantane Derivatives

| Viral Target | Virus | Mechanism of Action |

|---|---|---|

| M2 Ion Channel | Influenza A Virus | Blockade of proton channel, preventing viral uncoating. nih.govnih.govrsc.org |

| p37 Envelope Protein | Poxviruses (e.g., Vaccinia) | Inhibition of a protein necessary for viral particle replication. nih.gov |

Cytotoxic Effects on Cancer Cell Lines (Molecular Pathways and Selectivity)

This compound derivatives and related compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, operating through several molecular pathways.

The general class of sulfonamides has been shown to induce cell cycle perturbation, often causing arrest in the G1 or S phase. nih.govresearchgate.net They can also disrupt microtubule assembly and suppress transcription activators. nih.govresearchgate.net More broadly, sulfonamide derivatives are being investigated as inhibitors of key cancer-related targets such as carbonic anhydrase, topoisomerase, and phosphatidylinositol 3-kinase (PI3K). nih.gov

Specifically, adamantane-containing compounds have been shown to induce apoptosis (programmed cell death). One adamantane phenylalkylamine derivative was found to activate caspase-3 and inhibit the cancer cell cycle at the sub-G1 level. nih.govresearchgate.net Another study on adamantane-linked isothiourea derivatives demonstrated suppression of hepatocellular carcinoma growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.gov The synthetic retinoid adamantane derivative CD437 is also a known potent inducer of apoptosis in several tumor types. nih.gov

The selectivity of these compounds can vary. For instance, certain synthesized sulfonamides showed the most potent cytotoxic effects against breast cancer cell lines (MDA-MB-468 and MCF-7), with IC₅₀ values below 30 μM for MDA-MB-468. nih.govresearchgate.net

Table 3: Molecular Pathways of Adamantane-Sulfonamide Derivatives in Cancer Cells

| Compound Class | Cancer Cell Line(s) | Molecular Pathway/Mechanism |

|---|---|---|

| Adamantane Phenylalkylamines | Pancreas, Prostate, Leukemia, Ovarian | Apoptosis induction, Caspase-3 activation, Cell cycle arrest (sub-G1). nih.govresearchgate.net |

| Adamantane-linked Isothioureas | Hepatocellular Carcinoma (Hep-G2) | Inhibition of TLR4-MyD88-NF-κB signaling. nih.gov |

| Synthetic Sulfonamides | Breast (MDA-MB-468, MCF-7), Cervical (HeLa) | Cell cycle perturbation (G1/S phase), Microtubule disruption. nih.govresearchgate.net |

Investigations into Anti-Inflammatory Pathways at the Molecular Level

The anti-inflammatory properties of this compound derivatives are mediated through the modulation of key molecular pathways involved in the inflammatory cascade.

A significant mechanism identified is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. The adamantane sulfonamide compound CQMUH-011 was shown to down-regulate the expression of TLR4 and nuclear factor-kappa B (NF-κB). nih.gov The inhibition of the NF-κB pathway is crucial as it is a central regulator of inflammatory gene expression. This leads to a subsequent decrease in the production of major pro-inflammatory mediators, including:

Cytokines : Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.gov

Other Mediators : Nitric oxide (NO) and Prostaglandin E2 (PGE₂). nih.gov

This reduction in inflammatory mediators is achieved by down-regulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Other research has pointed to adamantane derivatives controlling neuroinflammation pathways by causing a central blockade of pro-inflammatory cytokine synthesis. nih.gov Additionally, some derivatives have been found to inhibit inflammation that involves the activation of the lipoxygenase and/or complement systems. nih.gov The broader class of sulfonamides has also been noted to modulate inflammatory processes by influencing pathways that regulate pro-inflammatory cytokines. nih.gov

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Amantadine |

| Belinostat |

| CD437 |

| CQMUH-011 |

| Memantine (B1676192) |

| MX781 |

| Rimantadine |

| Tromantadine |

| Vildagliptin |

| Saxagliptin |

DNA Binding and Intercalation Studies

The structural characteristics of this compound derivatives have prompted investigations into their potential as DNA binding agents. Research has shown that sulfonamide derivatives can interact with DNA through a combination of intercalative and groove-binding modes. rsc.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, causing structural changes such as strand lengthening and unwinding. nih.gov

In studies involving newly synthesized sulfonamide derivatives, both experimental and computational methods have been employed to elucidate the nature of these interactions. rsc.org Techniques such as UV-visible spectroscopy, fluorescence, cyclic voltammetry, and viscometry, complemented by molecular docking simulations, have confirmed that these compounds are effective DNA binders. rsc.org The analysis of binding parameters, including the binding constant (Kb) and Gibbs free energy (ΔG), provides quantitative insights into the stability of the DNA-compound complex. For instance, certain 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives have demonstrated significant DNA binding affinity, with one derivative in particular showing comparatively greater binding parameters. rsc.org These findings suggest that the specific molecular structure of the sulfonamide derivative plays a crucial role in the strength and mode of its interaction with DNA. rsc.org

| Derivative Type | Interaction Mode with DNA | Key Findings | Source |

|---|---|---|---|

| Thiazole-isoxazole fused ring sulfonamides | Mixed Intercalative and Groove Binding | Derivatives demonstrated effective DNA binding, with variations in binding affinity (Kb) and Gibbs free energy (ΔG) based on their specific substitutions. | rsc.org |

Materials Science and Supramolecular Chemistry Applications

The unique, rigid, and bulky three-dimensional structure of the adamantane cage makes it a valuable building block in materials science and supramolecular chemistry. Its incorporation into various molecular architectures can impart desirable properties such as thermal stability, chemical resistance, and defined spatial arrangements.

Incorporation into Advanced Polymer Systems and Composites

Adamantane derivatives are utilized in the production of advanced polymers and composites to enhance their material properties. pensoft.net The inherent rigidity and thermal stability of the adamantane moiety can be transferred to a polymer backbone, resulting in materials with improved mechanical strength, higher glass transition temperatures, and greater resistance to degradation. Adamantane-based polymers are explored for applications as drug delivery matrices, where they can facilitate controlled drug release and improve bioavailability. pensoft.net In the context of cancer therapy, these polymer drug carriers can offer more effective drug distribution to affected tissues while minimizing toxicity to healthy cells. pensoft.net

Design of Nanomaterials and Nanotechnology Components

In the field of nanotechnology, the adamantane cage serves as a molecular building block for the rational design of nanomaterials. researchgate.net Adamantane-based nanoparticles are being investigated for their potential to enhance the efficacy and bioavailability of active pharmaceutical ingredients. pensoft.net Their small size allows them to traverse biological barriers, such as the cell membrane, making them suitable for use as drug delivery systems. pensoft.net Furthermore, the lipophilic nature of adamantane facilitates its use in the development of adamantane-containing liposomes (ACLs), a type of lipid-based nanocarrier. pensoft.net These structures are more resistant to degradation and can be used for targeted therapy in neurological diseases and cancer. pensoft.net

Development of Supramolecular Host-Guest Recognition Systems (e.g., with Cyclodextrins)

The adamantane group is a classic "guest" molecule in supramolecular chemistry due to its excellent size and shape complementarity with the hydrophobic cavity of cyclodextrin (B1172386) "host" molecules. mdpi.comnih.gov This strong and highly specific non-covalent interaction is a powerful tool for constructing self-assembling systems. The host-guest complexation between adamantane derivatives and β-cyclodextrin is widely studied and utilized. mdpi.comacs.orgnih.gov This interaction can be used to improve the solubility and stability of guest molecules. nih.gov Such supramolecular assemblies are being developed for various applications, including targeted drug delivery and cancer imaging, where the cyclodextrin component can be functionalized with targeting ligands like folic acid to direct an adamantane-conjugated payload to specific cells. researchgate.net

| Host Molecule | Guest Moiety | Driving Force | Key Applications | Source |

|---|---|---|---|---|

| β-Cyclodextrin | Adamantane | Hydrophobic interactions, van der Waals forces, size/shape complementarity | Drug delivery, cancer imaging, formation of supramolecular polymers and hydrogels. | mdpi.comacs.orgresearchgate.net |

Application in Photoresist Resins and High-Performance Coatings

Adamantane derivatives are critical components in the formulation of photoresists for advanced lithography, particularly for processes using deep ultraviolet (DUV) light sources (e.g., 193 nm). halocarbon.com The bulky adamantane structure helps to increase the etch resistance of the polymer resin while maintaining optical transparency at these short wavelengths. Glass photoresists produced from adamantane derivatives containing acetal (B89532) or ester moieties have been developed as highly efficient photoresist materials. google.com The incorporation of adamantane units into the polymer structure of a photoresist helps to prevent line-edge roughness and pattern collapse, which are significant challenges in high-resolution lithography.

Development of Functional Surfactants and Amphiphilic Systems

The structure of this compound is inherently amphiphilic, combining a bulky, nonpolar (lipophilic) adamantane group with a polar (hydrophilic) sulfonamide head group. firp-ula.org This molecular architecture allows it to function as a surfactant, a surface-active agent that can reduce surface tension at interfaces. nih.gov Quaternary ammonium (B1175870) salt-type cationic surfactants containing an adamantyl group have been synthesized and studied for their solution properties. scilit.com These amphiphilic molecules can self-assemble in solution to form structures like micelles. The specific properties of these surfactants can be tuned by modifying either the hydrophobic adamantane tail or the hydrophilic head group, leading to a range of potential applications in areas such as emulsification, foaming, and as components in complex formulations.

Role in Molecular Recognition Systems and Biosensors

The adamantane moiety is a cornerstone in the field of supramolecular chemistry and molecular recognition, primarily due to its size, shape, and hydrophobicity. mdpi.comnih.gov This rigid, cage-like hydrocarbon serves as an excellent "guest" molecule in host-guest chemistry, forming stable complexes with various "host" macrocycles. mdpi.commdpi.com

Host-Guest Interactions: The most notable interaction is between adamantane derivatives and cyclodextrins (CDs), a family of cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The adamantyl group fits perfectly into the β-cyclodextrin cavity, leading to high association constants (on the order of 10³–10⁵ M⁻¹) and the formation of stable inclusion complexes. nih.gov This strong and specific non-covalent interaction is a fundamental principle used to build more complex supramolecular assemblies. ukhsa.gov.ukmdpi.com While studies often focus on adamantane-functionalized molecules in general, this compound derivatives are poised to leverage this interaction for various applications. nih.govacs.org The sulfonamide group can be further functionalized to attach signaling units (fluorophores, redox probes) or other molecules of interest, creating a system where the adamantane-cyclodextrin binding event can be translated into a detectable signal.

Potential in Biosensors: The high specificity of the adamantane-cyclodextrin interaction can be harnessed to develop biosensors. For instance, a sensor surface could be modified with β-cyclodextrin. A derivative of this compound, carrying a specific probe or linked to a biomolecule, could then be introduced. The binding of this derivative to the surface would be a highly specific event, allowing for the detection of target analytes. Although specific research on sulfonated polymers for biosensing exists, the direct application of this compound in this context is an area ripe for exploration. mdpi.com The construction of self-assembling amphiphiles using the adamantane group demonstrates its utility in creating organized structures, a key aspect of sensor design. ukhsa.gov.uk

| Component | Role | Key Interaction Feature | Relevant Research Context |

|---|---|---|---|

| This compound Derivative | Guest | Hydrophobic, rigid cage structure for precise fit | General adamantane host-guest chemistry mdpi.comnih.gov |

| β-Cyclodextrin | Host | Hydrophobic inner cavity complementary to adamantane | High association constants with adamantyl moieties nih.gov |

| Signaling Unit (e.g., Fluorophore) | Reporter | Attached to the sulfonamide group for signal transduction | Fluorescence correlation spectroscopy of adamantane-CD complexes mdpi.com |

Exploration of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are crucial for technologies like frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which is often enhanced in molecules with specific structural features, such as a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

Adamantane as a Structural Scaffold: The adamantane cage, being a rigid and bulky σ-electron framework, is not a conventional component of NLO chromophores. However, its derivatives have been investigated for their NLO properties, particularly for second-harmonic generation (SHG). researchgate.netnih.gov The tetrahedral symmetry of the adamantane core is centrosymmetric, which typically forbids second-order NLO effects like SHG. wikipedia.org However, by substituting the adamantane cage with appropriate donor and acceptor groups, this symmetry can be broken, potentially leading to a significant NLO response. Theoretical studies on alkali metal-doped adamantanes show that substitution can dramatically increase the first hyperpolarizability, a measure of the NLO response. researchgate.net

The Sulfonamide Group in NLO Materials: The sulfonamide group (—SO₂NH₂) is known to be an effective electron-withdrawing group. In the design of NLO materials, sulfonamides have been used as the acceptor part of "push-pull" molecules, where they are connected to an electron-donating group through a conjugated bridge. This molecular architecture facilitates intramolecular charge transfer upon excitation, which is a key mechanism for generating a high NLO response.

Potential of this compound Derivatives: A hypothetical NLO chromophore could be designed from this compound. By functionalizing the nitrogen of the sulfonamide group or by attaching a π-conjugated system with an electron-donating group to the adamantane cage, it might be possible to create a non-centrosymmetric molecule with potential for NLO activity. While experimental data on this compound itself is not available, the principles of NLO material design suggest this as a plausible research direction. Studies on the crystal structure of various adamantane derivatives of sulfonamides are crucial first steps, as the molecular packing and hydrogen bond networks in the solid state heavily influence bulk NLO properties like SHG. rsc.org

| Molecular Component | Function in NLO Design | Theoretical Basis |

|---|---|---|

| Adamantane Cage | Rigid, insulating scaffold; site for donor group attachment | Substitution breaks symmetry, enabling NLO effects nih.govresearchgate.net |

| Sulfonamide Group | Electron-withdrawing group (Acceptor) | Established role in "push-pull" NLO chromophores |

| π-Conjugated Bridge | Connects donor and acceptor to facilitate charge transfer | Fundamental component of organic NLO molecules |

| Electron-Donating Group | Provides electrons for intramolecular charge transfer (Donor) | Essential for creating the "push-pull" electronic asymmetry |

Advanced Analytical Methodologies for Adamantane 1 Sulfonamide Characterization

High-Performance Chromatographic Techniques for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of Adamantane-1-sulfonamide (B6151934) and for separating it from related substances, precursors, or degradation products. researchgate.net The method's high resolution and sensitivity make it ideal for quantitative and qualitative analysis in quality control settings. researchgate.net

For sulfonamides, reversed-phase HPLC is the most common approach. arlok.com This involves a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. arlok.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. arlok.com A mixture of an aqueous solution (often containing a modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. nih.govmdpi.com

Detection can be accomplished using a Diode Array Detector (DAD) or a fluorescence detector (FLD), the latter often requiring a pre-column derivatization step with an agent like fluorescamine (B152294) to make the sulfonamides fluorescent. nih.govmdpi.com This derivatization significantly enhances the sensitivity of the method. nih.gov The selection of the specific column, mobile phase, and detector depends on the specific impurities that need to be resolved. arlok.com

| Parameter | Typical Conditions for Sulfonamide Analysis | Purpose |

| Chromatography Mode | Reversed-Phase HPLC | Separates compounds based on hydrophobicity. |

| Stationary Phase (Column) | C18 (e.g., Zorbax Eclipse XDB C18, Agilent 5 TC-C18) nih.govmdpi.com | Provides a nonpolar surface for interaction with the analyte. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic or Acetic Acid) nih.govmdpi.com | Elutes compounds from the column; the gradient allows for separation of a wider range of polarities. |

| Flow Rate | ~1.0 mL/min nih.gov | Controls the speed of the separation. |

| Detection | Fluorescence Detection (FLD) after pre-column derivatization; UV/Diode Array Detection (DAD) nih.govmdpi.com | Quantifies the analyte. FLD offers high sensitivity for derivatized compounds. |

Isotopic Labeling and Stable Isotope Analysis (e.g., Nitrogen Isotope Ratios)

Isotopic labeling is a powerful tool used to trace the fate of molecules in chemical and biological systems and to create superior internal standards for quantitative mass spectrometry. symeres.com For this compound, labeling with stable isotopes such as nitrogen-15 (B135050) (¹⁵N), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can provide profound insights. symeres.com

Compound-specific isotope analysis (CSIA) of nitrogen isotope ratios (δ¹⁵N) is an emerging technique for tracking the source and environmental degradation of sulfonamide-containing pollutants. nih.govnih.gov By incorporating ¹⁵N into the sulfonamide group of this compound, its transformation pathways could be meticulously studied. This is often achieved using derivatization followed by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). nih.govnih.gov Such studies can distinguish between molecules from different manufacturing batches or identify specific degradation reactions based on the kinetic isotope effect. nih.gov

Furthermore, late-stage isotopic labeling provides an efficient route to synthesize standards for pharmacokinetic studies. A recently developed method for primary sulfonamides involves a degradation-reconstruction pathway where the unlabeled sulfonamide is deaminated and then rebuilt using ¹⁸O-labeled water (H₂¹⁸O) and ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃), resulting in a product with a +5 mass shift (M+5). chemrxiv.org This approach avoids de novo synthesis and can be applied to complex molecules, making it highly valuable for drug development. chemrxiv.org

| Isotope | Analytical Application for this compound | Technique(s) |

| Nitrogen-15 (¹⁵N) | Tracing environmental fate, degradation pathways, and source apportionment. nih.govnih.gov | Derivatization-GC-IRMS |

| Oxygen-18 (¹⁸O) | Creation of stable isotope labeled (SIL) internal standards for quantitative mass spectrometry. chemrxiv.org | Degradation-Reconstruction Synthesis |

| Carbon-13 (¹³C) | Elucidating reaction mechanisms and serving as an SIL standard. symeres.com | Mass Spectrometry (MS), NMR Spectroscopy |

| Deuterium (²H) | Studying metabolic pathways and kinetic isotope effects. symeres.com | Mass Spectrometry (MS), NMR Spectroscopy |

Advanced Solid-State Nuclear Magnetic Resonance (NMR) for Conformational Studies

While solution NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) is uniquely capable of characterizing the structure, conformation, and dynamics of molecules in their solid, crystalline, or amorphous forms. bruker.com This is particularly relevant for understanding the properties of a drug substance like this compound in its final solid dosage form.

Advanced ssNMR techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of less abundant nuclei like ¹³C. bruker.com CPMAS enhances the signal of these nuclei and, combined with high-power proton decoupling, narrows the spectral lines, allowing for detailed structural analysis. mdpi.com For this compound, ¹³C CPMAS would resolve distinct signals for the carbons in the adamantane (B196018) cage and any aromatic moieties, providing information on the local molecular environment. researchgate.net

ssNMR is also highly sensitive to intermolecular interactions, such as hydrogen bonds, which govern the stability of crystal lattices and amorphous dispersions. nih.gov By studying the chemical shifts and through-space correlations (e.g., using 2D correlation experiments), one can probe the proximity between the sulfonamide protons and acceptor atoms, yielding precise details about the conformational arrangement of the molecules in the solid state. nih.govnih.gov

| ssNMR Technique | Information Gained for this compound |

| ¹³C CPMAS | High-resolution spectrum of carbon atoms, allowing for identification of different crystalline forms (polymorphs) and assessment of conformational homogeneity. bruker.com |

| ¹H MAS | Provides information on proton environments and is particularly sensitive to hydrogen bonding. researchgate.net |

| 2D Correlation Spectroscopy (e.g., ¹H-¹³C HETCOR) | Establishes through-space proximities between different atoms (e.g., between the adamantane cage and adjacent molecules), revealing details of molecular packing and conformation. nih.gov |

| Relaxation Time Measurements (T₁) | Probes molecular dynamics and can help distinguish between crystalline and amorphous domains within a sample. mdpi.com |

X-ray Diffraction Applications in Polymorphism and Co-crystallization Studies

X-ray diffraction (XRD) is the definitive analytical method for determining the three-dimensional atomic arrangement within a crystalline solid. For this compound, both single-crystal and powder XRD are critical for studying its solid-state forms.

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical concern in the pharmaceutical industry, as different polymorphs can have distinct physical properties. researchgate.net XRD is the primary tool used to identify and characterize different polymorphs of sulfonamide-containing compounds. acs.orgnih.gov Analysis of adamantane sulfonamide derivatives has revealed how the rigid adamantane cage and the hydrogen-bonding sulfonamide group direct the formation of specific crystal packing architectures, often resulting in stable, layered structures. rsc.orgacs.org

Co-crystallization is a strategy used to modify the physicochemical properties of a compound by crystallizing it with a second, benign molecule known as a "co-former." google.com This can create novel crystalline solids with improved properties. XRD is essential for confirming the formation of a true co-crystal, as it will exhibit a unique diffraction pattern distinct from the patterns of the individual components. google.com Studies on adamantane derivatives have shown their utility in forming co-crystals, where the adamantane acts as a robust building block for supramolecular assemblies. nih.gov

| Parameter | Example Data for an Adamantane Sulfonamide Derivative rsc.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.1 Å, b = 11.5 Å, c = 15.2 Å, β = 105.5° |

| Key Structural Features | Molecules form centrosymmetric dimers via N-H···O hydrogen bonds between the sulfonamide groups. |

| Molecular Conformation | The sulfonamide group exhibits a specific orientation relative to the adamantane cage. |

Conclusion and Future Research Directions

Emerging Research Opportunities in Adamantane-1-sulfonamide (B6151934) Chemistry

The exploration of this compound derivatives in medicinal chemistry continues to be a vibrant area of research, with several promising therapeutic avenues emerging.

Enzyme Inhibition: Adamantane (B196018) sulfonamides have been identified as potent and selective inhibitors of key enzymes implicated in various diseases. For instance, they have shown significant inhibitory activity against 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic disorders. nih.govresearchgate.net Furthermore, adamantanyl sulfonamide-based compounds are being investigated as γ-secretase inhibitors for their potential role in the management of Alzheimer's disease. nih.gov The unique three-dimensional structure of the adamantane group allows for precise interactions with the binding sites of these enzymes, offering opportunities for the design of highly selective inhibitors. publish.csiro.aupublish.csiro.au

Antiviral Agents: The adamantane scaffold is historically associated with antiviral activity, as exemplified by amantadine (B194251). publish.csiro.aupublish.csiro.au Building on this legacy, recent research has focused on adamantane-sulfonamide hybrids as potential antiviral agents. For example, adamantane-benzsulfonamide conjugates have demonstrated promising activity against the Dengue virus. nih.gov Similarly, other adamantane derivatives have shown inhibitory effects against orthopoxviruses. nih.gov The sulfonamide moiety can be strategically modified to enhance the antiviral spectrum and potency of these compounds.

Modulation of Drug Properties: The incorporation of the this compound moiety into existing drug molecules presents an opportunity to improve their pharmacokinetic properties. The lipophilic nature of adamantane can enhance membrane permeability and bioavailability, while the sulfonamide group can be tailored to modulate solubility and plasma protein binding. rsc.orgpublish.csiro.au This strategy is being explored to escape the "flat land" of traditional aromatic ring systems in drug design, offering a path to novel chemical space with improved therapeutic potential. publish.csiro.au

| This compound Derivative Class | Therapeutic Target/Application | Key Findings |

| Adamantane sulfone and sulfonamides | 11β-HSD1 Inhibition | Potent and selective inhibitors with robust pharmacokinetic profiles. nih.gov |

| Adamantanyl sulfonamides | γ-secretase Inhibition | Investigated for potential in Alzheimer's disease treatment. nih.gov |

| Adamantane-benzsulfonamide hybrids | Anti-Dengue Virus | Showed significant DENV2 inhibitory activity with low cytotoxicity. nih.gov |

| Adamantane-monoterpene conjugates | Anti-orthopoxvirus | Amides containing the 1-adamantane fragment were more active. nih.gov |

Potential for Novel Applications in Interdisciplinary Fields

The distinctive properties of this compound extend its potential utility beyond medicinal chemistry into various interdisciplinary domains.

Materials Science and Nanotechnology: The rigidity, thermal stability, and well-defined three-dimensional structure of the adamantane core make it an attractive building block for the creation of novel polymers and nanomaterials. smolecule.comnih.gov The sulfonamide group can serve as a point of polymerization or as a site for grafting onto surfaces, enabling the development of materials with tailored properties. These materials could find applications in areas such as high-performance coatings, molecularly imprinted polymers, and as components of nanoscale devices. Nanotechnology is an emerging interdisciplinary field where such advanced materials are of great interest. ubbcluj.ro

Supramolecular Chemistry and Drug Delivery: The adamantane moiety is known for its ability to form stable inclusion complexes with cyclodextrins. This property can be harnessed to develop novel drug delivery systems based on this compound. researchgate.net By functionalizing drug molecules or carrier systems with this compound, it is possible to create targeted and controlled-release formulations. The sulfonamide group can be further modified to attach targeting ligands or to tune the release kinetics of the payload.

Catalysis: Adamantane derivatives are being explored as ligands and organocatalysts. cuni.cz The bulky and rigid nature of the adamantane framework can create a specific steric environment around a catalytic center, influencing the selectivity and efficiency of chemical reactions. This compound can be used as a scaffold to synthesize chiral ligands for asymmetric catalysis or as a component of bifunctional catalysts.

Methodological Advancements in Synthesis and Characterization of Complex this compound Systems

The synthesis and characterization of complex molecules based on this compound are benefiting from ongoing advancements in chemical methodology.

Advanced Synthetic Methods: Researchers are moving beyond traditional synthetic routes to develop more efficient and versatile methods for the preparation of this compound derivatives. These include: